molecular formula C10H13N B2367817 3-Phenylcyclobutan-1-amine CAS No. 395074-91-6

3-Phenylcyclobutan-1-amine

Cat. No.: B2367817
CAS No.: 395074-91-6
M. Wt: 147.221
InChI Key: VJXKVDLXKYYYBX-AOOOYVTPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Phenylcyclobutan-1-amine is a chemical compound with the molecular formula C10H13N. It is known for its role as a cholinesterase inhibitor, which means it inhibits the function of the enzyme acetylcholinesterase. This compound has been explored as an experimental drug for the treatment of Alzheimer’s disease in both in vitro and in vivo studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenylcyclobutan-1-amine can be achieved through various methods. One common approach involves the reductive amination of 3-phenylcyclobutanone. This process typically uses a reducing agent such as sodium borohydride or lithium aluminum hydride in the presence of an amine source .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation techniques. This method ensures high yields and purity of the final product. The reaction conditions are carefully controlled to optimize the conversion of starting materials to the desired amine .

Chemical Reactions Analysis

Types of Reactions: 3-Phenylcyclobutan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Phenylcyclobutan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential as a cholinesterase inhibitor, which could be useful in treating neurodegenerative diseases like Alzheimer’s.

    Medicine: Investigated as an experimental drug for Alzheimer’s disease due to its ability to inhibit acetylcholinesterase.

    Industry: Utilized in the development of pharmaceuticals and other chemical products

Mechanism of Action

The primary mechanism of action of 3-Phenylcyclobutan-1-amine involves the inhibition of acetylcholinesterase. By binding to the active site of this enzyme, it prevents the breakdown of acetylcholine, a neurotransmitter essential for cognitive function. This inhibition leads to increased levels of acetylcholine in the synaptic cleft, which can enhance cholinergic transmission and potentially improve cognitive function in Alzheimer’s patients .

Comparison with Similar Compounds

  • 1-Phenylcyclobutan-1-amine
  • 3-Phenylcyclobutanone
  • 3-Phenylcyclobutan-1-ol

Comparison: 3-Phenylcyclobutan-1-amine is unique due to its specific structure and function as a cholinesterase inhibitor. While similar compounds like 1-Phenylcyclobutan-1-amine and 3-Phenylcyclobutanone share structural similarities, they do not exhibit the same inhibitory effects on acetylcholinesterase. This uniqueness makes this compound a valuable compound for research in neurodegenerative diseases .

Properties

IUPAC Name

3-phenylcyclobutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c11-10-6-9(7-10)8-4-2-1-3-5-8/h1-5,9-10H,6-7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJXKVDLXKYYYBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 3-phenylcyclobutanone oxime (0.167 g, 1.04 mmol) in THF (5 ml) was added 1M lithium aluminum hydride in THF (2.18 ml, 2.18 mmol) dropwise over 3 minutes. The reaction was heated to reflux for 4 hours, then cooled to ambient temperature. Water (0.083 ml), 1M sodium hydroxide (0.083 ml), and additional water (0.248 ml) were added, and the reaction was stirred an additional 30 minutes. The reaction was filtered, and the solids were washed with THF. The filtrates were combined and concentrated to yield 101 mg of the title compound (66.2% yield).
Quantity
0.167 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
2.18 mL
Type
solvent
Reaction Step One
Name
Quantity
0.083 mL
Type
reactant
Reaction Step Two
Quantity
0.083 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.248 mL
Type
reactant
Reaction Step Two
Yield
66.2%

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